

In-Depth Technical Guide: Molecular Structure of 4-(2-Fluorophenoxyethyl)benzonitrile

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name:	4-(2-Fluorophenoxyethyl)benzonitrile
Cat. No.:	B1291947

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

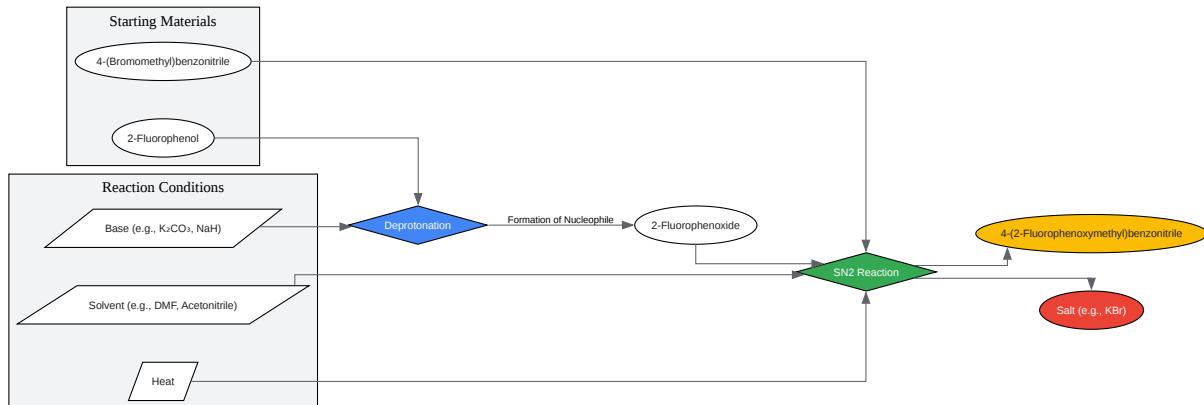
This technical guide provides a comprehensive overview of the molecular structure, synthesis, and physicochemical properties of **4-(2-Fluorophenoxyethyl)benzonitrile**, a molecule of interest in medicinal chemistry and materials science.

Molecular Identity and Structure

Chemical Name: **4-(2-Fluorophenoxyethyl)benzonitrile** CAS Number: 1016780-76-9

Molecular Formula: C₁₄H₁₀FNO Molecular Weight: 227.23 g/mol

The molecular structure consists of a benzonitrile moiety linked to a 2-fluorophenoxy group through a methylene ether bridge. The presence of the fluorine atom and the nitrile group, both being electron-withdrawing, significantly influences the electronic properties and reactivity of the molecule.


Table 1: Key Structural and Physicochemical Data

Parameter	Value	Source
IUPAC Name	4-((2-Fluorophenoxy)methyl)benzonitrile	-
CAS Number	1016780-76-9	Commercial Supplier
Molecular Formula	C ₁₄ H ₁₀ FNO	Calculated
Molecular Weight	227.23 g/mol	Calculated
Predicted Boiling Point	~350-400 °C	Estimation based on related structures
Predicted Melting Point	~70-90 °C	Estimation based on related structures
Predicted Solubility	Soluble in common organic solvents (e.g., DCM, EtOAc, THF). Insoluble in water.	General chemical principles

Synthesis

A plausible and commonly employed method for the synthesis of **4-(2-Fluorophenoxy)methylbenzonitrile** is the Williamson ether synthesis. This reaction involves the nucleophilic substitution of a halide by an alkoxide.

Logical Workflow for Williamson Ether Synthesis

[Click to download full resolution via product page](#)

Caption: Williamson ether synthesis workflow for **4-(2-Fluorophenoxy)methylbenzonitrile**.

Detailed Experimental Protocol (Proposed)

This protocol is based on general procedures for Williamson ether synthesis and may require optimization.

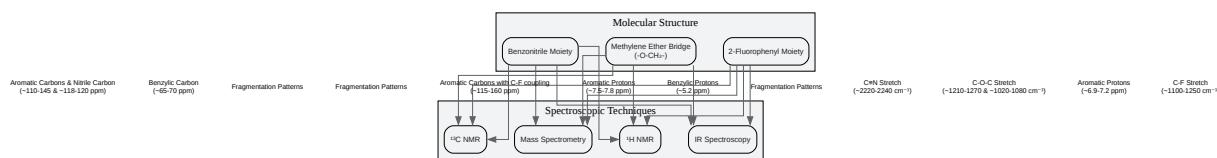
Materials:

- 2-Fluorophenol
- 4-(Bromomethyl)benzonitrile

- Potassium carbonate (K_2CO_3), anhydrous
- N,N-Dimethylformamide (DMF), anhydrous
- Ethyl acetate (EtOAc)
- Brine (saturated aqueous NaCl solution)
- Anhydrous sodium sulfate (Na_2SO_4)

Procedure:

- To a stirred solution of 2-fluorophenol (1.0 eq) in anhydrous DMF, add anhydrous potassium carbonate (1.5 eq).
- Stir the mixture at room temperature for 30 minutes to facilitate the formation of the potassium 2-fluorophenoxyde salt.
- Add a solution of 4-(bromomethyl)benzonitrile (1.05 eq) in anhydrous DMF dropwise to the reaction mixture.
- Heat the reaction mixture to 60-80 °C and monitor the progress by thin-layer chromatography (TLC).
- Upon completion, cool the reaction to room temperature and pour it into ice-cold water.
- Extract the aqueous layer with ethyl acetate (3 x volumes).
- Combine the organic layers and wash with water and then brine.
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to afford pure **4-(2-Fluorophenoxyethyl)benzonitrile**.


Spectroscopic Characterization (Predicted)

While experimental spectra for **4-(2-Fluorophenoxyethyl)benzonitrile** are not readily available in the public domain, the expected spectral features can be predicted based on the analysis of its structural components and data from similar compounds.

Table 2: Predicted Spectroscopic Data

Technique	Predicted Chemical Shifts (δ) / Wavenumbers (cm^{-1}) / m/z
^1H NMR	Benzylic protons (-CH ₂ -): ~5.2 ppm (singlet) Benzonitrile protons: ~7.5-7.8 ppm (multiplet) 2-Fluorophenyl protons: ~6.9-7.2 ppm (multiplet)
^{13}C NMR	Benzylic carbon (-CH ₂ -): ~65-70 ppm Nitrile carbon (-CN): ~118-120 ppm Benzonitrile carbons: ~110-145 ppm 2-Fluorophenyl carbons: ~115-160 ppm (with C-F coupling)
^{19}F NMR	A single resonance is expected in the typical range for an aryl fluoride.
IR Spectroscopy	C≡N stretch: ~2220-2240 cm^{-1} (strong) C-O-C stretch (aryl ether): ~1210-1270 cm^{-1} (strong, asymmetric) and ~1020-1080 cm^{-1} (symmetric) C-F stretch: ~1100-1250 cm^{-1} Aromatic C-H stretch: ~3030-3100 cm^{-1}
Mass Spectrometry (EI)	Molecular Ion (M ⁺): m/z = 227.07 Key Fragments: Fragments corresponding to the loss of the 2-fluorophenoxy group (m/z = 116) and the formation of the 4-cyanobenzyl cation (m/z = 116) and the 2-fluorophenoxy radical (m/z = 111) are expected.

Logical Relationship of Spectroscopic Data to Molecular Structure

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com